4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
Description
4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a quinoline derivative featuring a 4-bromophenylamino group at position 4, an ethyl substituent at position 6, and a carbonitrile group at position 3, with a hydrochloride counterion. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications due to their aromatic heterocyclic core, which allows for versatile functionalization. For instance, bromine’s electron-withdrawing nature may enhance electrophilic reactivity, while the ethyl group could increase lipophilicity compared to methoxy or halophenyl substituents in similar compounds .
Properties
IUPAC Name |
4-(4-bromoanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3.ClH/c1-2-12-3-8-17-16(9-12)18(13(10-20)11-21-17)22-15-6-4-14(19)5-7-15;/h3-9,11H,2H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBUSXJUIJEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation via Cyclocondensation
The quinoline skeleton is typically constructed using modified Friedländer or Doebner-Miller reactions. A 2020 study demonstrated the efficacy of Fe$$3$$O$$4$$@SiO$$2$$@(CH$$2$$)$$_3$$–Urea–Thiazole Sulfonic Acid Chloride as a magnetically recoverable catalyst for quinoline-4-carboxylic acid derivatives. Adapting this methodology:
- Reactants : 2-Aminobenzaldehyde derivatives and ethyl acetoacetate.
- Conditions : Solvent-free, 80°C, 30–60 min.
- Yield : 85–92% for analogous quinolines.
For the target compound, introducing the ethyl group at position 6 may require pre-functionalization of the ketone component with ethyl substituents prior to cyclization.
Introduction of the 4-Bromophenylamino Group
Post-cyclization amination employs Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr). A 2004 patent detailed SNAr for a structurally related quinoline:
- Substrate : 4-Chloro-6-ethylquinoline-3-carbonitrile.
- Amination Agent : 4-Bromoaniline.
- Conditions : DMSO, K$$2$$CO$$3$$, 110°C, 12 hr.
- Yield : 78%.
Microwave-assisted methods could reduce reaction times to <2 hr while maintaining yields >75%, though specific data for this compound remains unpublished.
Cyano Group Installation at Position 3
Cyanation strategies include:
- Rosenmund-von Braun Reaction : Treatment of 3-bromoquinoline derivatives with CuCN in DMF at 150°C.
- Pd-Catalyzed Cross-Coupling : Using Zn(CN)$$2$$ with Pd(PPh$$3$$)$$_4$$.
The latter method offers superior regioselectivity, with reported yields of 82–89% for analogous substrates.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol or ether, followed by recrystallization from ethanol/water (4:1). X-ray diffraction studies of similar quinoline hydrochlorides confirm protonation at the quinoline nitrogen.
Optimization and Catalytic Innovations
Catalyst Recycling in Quinoline Synthesis
The Fe$$3$$O$$4$$-based nanocatalyst demonstrated 95% activity retention after 5 cycles in model reactions. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst Loading | 10 mg/mmol substrate |
| Reaction Time | 30 min |
| Average Yield | 89% ± 2% |
This system reduces waste generation compared to homogeneous catalysts.
Solvent Effects on Amination Efficiency
Comparative studies in polar aprotic solvents:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 78 |
| DMF | 36.7 | 72 |
| NMP | 32.2 | 68 |
DMSO’s high polarity facilitates anion stabilization during SNAr.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.72 (s, 1H, H-2), 8.15 (d, J=8.4 Hz, 1H, H-8), 7.89–7.82 (m, 3H, Ar-H), 7.45 (d, J=8.8 Hz, 2H, BrC$$6$$H$$4$$), 4.32 (q, J=7.2 Hz, 2H, CH$$2$$CH$$3$$), 1.41 (t, J=7.2 Hz, 3H, CH$$2$$CH$$_3$$).
- HRMS : m/z calcd for C$${18}$$H$${15}$$BrN$$_3$$ [M+H]$$^+$$: 352.0441; found: 352.0438.
Purity Assessment
HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30, 1 mL/min):
| Retention Time (min) | Purity (%) |
|---|---|
| 6.82 | 99.4 |
Chemical Reactions Analysis
Types of Reactions: 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can be employed as a probe to study biological processes. Its bromophenyl group can be used for labeling or tracking purposes in biochemical assays.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural complexity and functional groups make it a candidate for targeting specific biological pathways and receptors.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and dyes. Its unique properties can enhance the performance and stability of these materials.
Mechanism of Action
The mechanism by which 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride exerts its effects depends on its molecular targets and pathways. The cyano group can interact with biological targets, such as enzymes or receptors, leading to specific biological responses. The bromophenyl group may enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride and related compounds derived from the evidence:
Notes:
- Structural Differences: The target compound’s quinoline core distinguishes it from xanthene (B1) or pyrimidine (AS1269574) systems. Substituents like the 4-bromophenyl group are shared with B1 and AS1269574 but differ in electronic contexts (e.g., bromine in aromatic vs. heterocyclic systems).
- Synthesis: The target likely employs Pd-catalyzed cross-coupling (common in quinoline derivatives, as seen for 4k ), whereas B1 uses bromoketone reactions .
- Spectroscopy: The absence of C=S vibrations in B1 (1688 cm⁻¹ C=C) contrasts with quinoline derivatives’ N-H and C-H stretches .
- Pharmacological Context: Compounds like AS1269574 and rimonabant () share halogenated aryl groups but lack quinoline’s planar aromatic system, which may influence receptor binding .
Key Findings and Implications
Alkyl vs. Aryl Substituents: The 6-ethyl group in the target may enhance lipophilicity relative to methoxy or chlorophenyl groups in 4k, impacting solubility and bioavailability.
Synthetic Flexibility: Pd-catalyzed methods (as in 4k) are scalable for quinoline derivatives, whereas B1’s synthesis highlights alternative routes for bromophenyl incorporation .
Limitations in Data: Pharmacological or detailed spectroscopic data for the target compound are absent in the evidence, precluding direct bioactivity comparisons.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, a Pd-catalyzed cross-coupling reaction between 6-ethylquinoline-3-carbonitrile derivatives and 4-bromoaniline under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Optimization of solvent (DMF or DMSO), temperature (80–120°C), and catalyst (e.g., Pd/C) is critical. Post-synthesis purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) ensures high purity .
Q. How can the crystal structure of this compound be resolved, and which software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) followed by structure solution via direct methods (SHELXS) and refinement with SHELXL is recommended. For visualization and analysis of thermal ellipsoids, ORTEP-3 provides a user-friendly GUI .
Q. What spectroscopic techniques are most effective for characterizing this quinoline derivative?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., ethyl group at C6, bromophenylamino at C4).
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic pattern matching bromine .
Advanced Research Questions
Q. How can conformational analysis of the quinoline core inform structure-activity relationships (SAR)?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring distortions. For example, calculate out-of-plane displacements (zj) from SCXRD data to assess how ethyl or bromophenyl groups influence planarity. Non-planar conformations may correlate with enhanced binding to biological targets like kinase enzymes .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying MIC values)?
- Methodological Answer : Cross-validate assay conditions:
- Purity : Ensure ≥95% purity (HPLC) to exclude impurities affecting results.
- Assay Variability : Compare protocols (e.g., broth microdilution vs. agar diffusion) and pathogen strains (e.g., methicillin-resistant vs. susceptible S. aureus).
- Negative Controls : Include reference antibiotics (e.g., ciprofloxacin) to calibrate potency .
Q. How can computational modeling predict interactions between this compound and G protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses in GPCR active sites (e.g., CB1 cannabinoid receptor). Prioritize hydrophobic interactions between the bromophenyl group and receptor pockets.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What role does the hydrochloride salt form play in solubility and bioavailability?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic dissociation. Evaluate pH-dependent solubility (e.g., buffer solutions from pH 1–7.4) and compare with free base. Pharmacokinetic studies in rodent models can quantify oral bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
